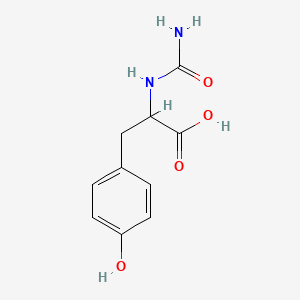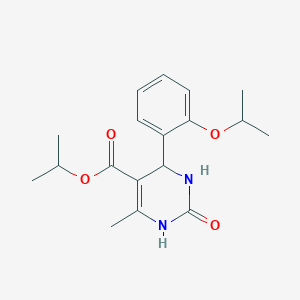
2,3-dichloro-N-(2-furylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dichloro-N-(2-furylmethyl)benzamide, also known as FTY720, is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications. FTY720 has been found to exhibit a wide range of physiological and biochemical effects, making it an attractive candidate for further investigation.
Wirkmechanismus
2,3-dichloro-N-(2-furylmethyl)benzamide exerts its effects through the modulation of sphingosine-1-phosphate (S1P) signaling pathways. The compound is phosphorylated by sphingosine kinase 2 (SphK2) to form 2,3-dichloro-N-(2-furylmethyl)benzamide-phosphate, which acts as an agonist for S1P receptors. The activation of S1P receptors leads to the internalization and degradation of the receptors, resulting in the sequestration of lymphocytes in lymph nodes and the inhibition of their migration to inflammatory sites.
Biochemical and Physiological Effects:
2,3-dichloro-N-(2-furylmethyl)benzamide has been found to exhibit a wide range of biochemical and physiological effects, including the modulation of immune cell migration and function, the inhibition of angiogenesis, and the induction of apoptosis in cancer cells. The compound has also been shown to have neuroprotective effects, including the promotion of myelin repair and the prevention of axonal degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-dichloro-N-(2-furylmethyl)benzamide has several advantages for use in lab experiments, including its well-characterized mechanism of action and the availability of commercial sources. However, the compound also has several limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 2,3-dichloro-N-(2-furylmethyl)benzamide, including the development of new analogs with improved pharmacological properties, the investigation of its effects on other cell types and signaling pathways, and the exploration of its potential therapeutic applications in a variety of diseases and conditions. Additionally, further studies are needed to fully understand the mechanisms underlying the compound's effects and to optimize its dosing and delivery for clinical use.
Synthesemethoden
2,3-dichloro-N-(2-furylmethyl)benzamide is synthesized through a multi-step process starting from 2,3-dichlorobenzoyl chloride and 2-furylmethylamine. The synthesis involves several chemical reactions, including amidation and cyclization, and requires careful monitoring to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
2,3-dichloro-N-(2-furylmethyl)benzamide has been extensively studied in scientific research for its potential therapeutic applications, including as an immunosuppressant, anti-inflammatory, and anti-cancer agent. The compound has been found to exhibit a wide range of physiological and biochemical effects, including the modulation of immune cell migration and function, the inhibition of angiogenesis, and the induction of apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2,3-dichloro-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c13-10-5-1-4-9(11(10)14)12(16)15-7-8-3-2-6-17-8/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQJZPWBMZJVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4941387.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B4941394.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid](/img/structure/B4941401.png)

![5-amino-1-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4941422.png)

![N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4941442.png)

![3,3,6,6-tetramethyl-9-[5-(2-nitrophenyl)-2-furyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4941466.png)
![1-(3-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941477.png)
![1-benzyl 2-[6-methyl-3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl] 1,2-pyrrolidinedicarboxylate](/img/structure/B4941490.png)

![1-(9H-fluoren-2-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]ethanone](/img/structure/B4941498.png)